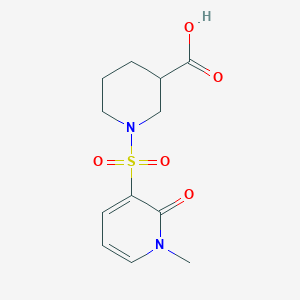
2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid is a complex organic compound that features a piperidine ring, a benzyloxycarbonyl group, and a methylthioacetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: This step often involves the use of benzyloxycarbonyl chloride in the presence of a base.
Attachment of the Methylthioacetic Acid Moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid: Lacks the methylthio group.
2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(ethylthio)acetic acid: Has an ethylthio group instead of a methylthio group.
Uniqueness
The presence of the methylthio group in 2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid might confer unique properties, such as increased lipophilicity or altered reactivity, compared to similar compounds.
属性
分子式 |
C16H21NO4S |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
2-methylsulfanyl-2-(1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid |
InChI |
InChI=1S/C16H21NO4S/c1-22-14(15(18)19)13-8-5-9-17(10-13)16(20)21-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,18,19) |
InChI 键 |
MCYSUKLOHIUNAW-UHFFFAOYSA-N |
规范 SMILES |
CSC(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-Chloro-6-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxyethyl)pyrimidine](/img/structure/B11795297.png)
![6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795310.png)

![8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride](/img/structure/B11795322.png)



![Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11795350.png)

